molecular formula C10H4Br2O3 B7812786 6,8-Dibromo-3-formylchromone CAS No. 42059-76-7

6,8-Dibromo-3-formylchromone

Cat. No.: B7812786
CAS No.: 42059-76-7
M. Wt: 331.94 g/mol
InChI Key: XTEURQCXJDIUCR-UHFFFAOYSA-N
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Description

6,8-Dibromo-3-formylchromone, also known as 6,8-dibromo-4-oxo-4H-1-benzopyran-3-carboxaldehyde, is a derivative of 3-formylchromone. This compound is characterized by the presence of two bromine atoms at the 6th and 8th positions of the chromone ring and a formyl group at the 3rd position. It is known for its inhibitory activity against urease, an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dibromo-3-formylchromone typically involves the bromination of 3-formylchromone. One common method includes the use of N,N-dimethylformamide and bis(trichloromethyl) carbonate in 1,2-dichloroethane at temperatures ranging from 0 to 20°C. This is followed by the addition of 3,5-dibromo-2-hydroxyacetophenone under similar conditions for about 4.5 hours .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scale-up modifications to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6,8-Dibromo-3-formylchromone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Condensation Reactions: The formyl group can participate in condensation reactions with amines to form Schiff bases.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium carbonate in methanol.

    Condensation Reactions: Reagents like primary amines in ethanol at elevated temperatures.

Major Products Formed:

    Substitution Reactions: Products include derivatives where bromine atoms are replaced by other functional groups.

    Condensation Reactions: Products include Schiff bases and other condensation products.

Scientific Research Applications

6,8-Dibromo-3-formylchromone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-Dibromo-3-formylchromone primarily involves its inhibitory effect on urease. The compound binds to the active site of the enzyme, preventing the hydrolysis of urea. This inhibition is crucial in reducing the production of ammonia, which can be harmful in excessive amounts .

Comparison with Similar Compounds

  • 6,8-Dichloro-3-formylchromone
  • 3-Formylchromone
  • 6-Bromo-3-formylchromone

Comparison: 6,8-Dibromo-3-formylchromone is unique due to the presence of two bromine atoms, which significantly enhance its inhibitory activity against urease compared to its chloro and non-halogenated counterparts. This makes it a more potent inhibitor and a valuable compound in biochemical research .

Properties

IUPAC Name

6,8-dibromo-4-oxochromene-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Br2O3/c11-6-1-7-9(14)5(3-13)4-15-10(7)8(12)2-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEURQCXJDIUCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=CO2)C=O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Br2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201229693
Record name 6,8-Dibromo-4-oxo-4H-1-benzopyran-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201229693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42059-76-7
Record name 6,8-Dibromo-4-oxo-4H-1-benzopyran-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42059-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Dibromo-4-oxo-4H-1-benzopyran-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201229693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,8-Dibromo-3-formylchromone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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